REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:7][CH3:8])[C:3]([O:5][CH3:6])=[O:4].Br[CH2:10][C:11]#[N:12].C([N-]C(C)C)(C)C.[Li+]>C1COCC1>[C:11]([CH2:10][C:2]([CH3:1])([CH2:7][CH3:8])[C:3]([O:5][CH3:6])=[O:4])#[N:12] |f:2.3|
|
Name
|
|
Quantity
|
13.34 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC)CC
|
Name
|
|
Quantity
|
16.56 g
|
Type
|
reactant
|
Smiles
|
BrCC#N
|
Name
|
|
Quantity
|
50.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described above in the preparation of Example 1
|
Type
|
CUSTOM
|
Details
|
gave 16.57 g of the crude product as a dark colored liquid
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(C(=O)OC)(CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.85 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |